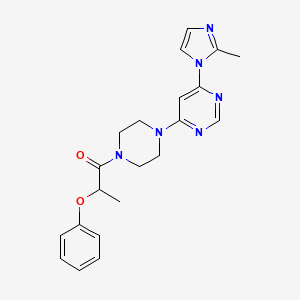

1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one

Description

This compound features a pyrimidine core substituted at position 6 with a 2-methylimidazole group, linked via a piperazine moiety to a propan-1-one scaffold bearing a phenoxy substituent. The pyrimidine-imidazole-piperazine architecture enables hydrogen bonding and π-π stacking interactions, critical for binding to biological targets.

Properties

IUPAC Name |

1-[4-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-2-phenoxypropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O2/c1-16(29-18-6-4-3-5-7-18)21(28)26-12-10-25(11-13-26)19-14-20(24-15-23-19)27-9-8-22-17(27)2/h3-9,14-16H,10-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAMMLGZEQRRPKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=CC(=NC=N2)N3CCN(CC3)C(=O)C(C)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews its biological activity, focusing on the mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound features a multi-functional structure that includes:

- A piperazine ring, which is known for its pharmacological properties.

- A pyrimidine moiety, which is often involved in nucleic acid interactions.

- An imidazole group, contributing to various biological activities.

The molecular formula can be represented as , with a molecular weight of approximately 353.45 g/mol.

Research indicates that this compound may interact with several biological targets, particularly in cancer therapy and metabolic regulation. The following mechanisms have been proposed based on existing literature:

- Inhibition of Kinases : Similar compounds have shown efficacy in inhibiting tyrosine kinases, which are critical in cancer cell proliferation and survival.

- PPAR Agonism : The presence of phenoxy and piperazine groups suggests potential activity as a peroxisome proliferator-activated receptor (PPAR) agonist, which is relevant in metabolic disorders .

- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties, potentially through disruption of bacterial cell membranes or inhibition of essential enzymes.

Biological Activity Data

The following table summarizes key biological activities associated with the compound:

Case Study 1: Antitumor Efficacy

A study conducted on the effects of this compound on human glioma xenograft models showed promising results. The compound significantly reduced tumor size compared to control groups, indicating its potential as an antitumor agent. The mechanism was linked to the inhibition of the HGF/c-Met signaling pathway, which is crucial in tumor growth and metastasis .

Case Study 2: Metabolic Regulation

In another investigation focused on metabolic disorders, this compound was evaluated for its ability to activate PPARs. Results indicated that it improved insulin sensitivity and lipid profiles in diabetic mice models. This suggests a dual role in both cancer therapy and metabolic regulation .

Scientific Research Applications

Structural Characteristics

The chemical structure of the compound is characterized by a piperazine ring, a phenoxy group, and a pyrimidine derivative. Its molecular formula is , with a molecular weight of approximately 376.5 g/mol. The compound features multiple nitrogen atoms, which may contribute to its biological activity through interactions with biological targets.

Anticancer Properties

Research indicates that derivatives of compounds similar to 1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one exhibit significant anticancer properties. For instance, studies have shown that imidazole derivatives can inhibit certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The structural modifications in this compound may enhance its efficacy against specific cancer types by targeting pathways involved in tumor growth and metastasis .

Enzyme Inhibition

The compound has been studied for its potential as an inhibitor of specific enzymes involved in inflammatory processes. For example, imidazole-based compounds have been recognized for their ability to inhibit lipoxygenase enzymes, which play a crucial role in the synthesis of leukotrienes—mediators of inflammation. Such inhibition could provide therapeutic benefits in conditions like asthma and rheumatoid arthritis .

Preclinical Studies

In preclinical trials, compounds structurally related to this compound demonstrated promising results in reducing tumor growth in animal models. One study highlighted that a similar compound exhibited low systemic exposure while maintaining significant metabolic stability, suggesting a favorable pharmacokinetic profile for further development .

Toxicological Assessments

Toxicological evaluations have also been conducted to assess the safety profile of related compounds. Notably, some studies reported adverse effects such as cataract formation in animal models, prompting further investigation into structural modifications to mitigate these side effects while enhancing bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues

The compound shares structural homology with three classes of molecules:

- Pyrazolo[1,5-a]pyrimidine derivatives (e.g., 1-[2-({4-[(3-Fluorophenyl)methyl]piperazin-1-yl}methyl)-7-morpholinopyrazolo[1,5-a]pyrimidin-5-yl]-2-isopropyl-1H-benzimidazole): These feature a pyrimidine core fused with pyrazole and substituted with piperazine and benzimidazole groups.

- Benzimidazole-piperazine hybrids (e.g., I-BET469): These compounds, such as 5-[1-(1,3-dimethoxypropan-2-yl)-5-morpholino-1H-benzimidazol-2-yl]-1,3-dimethylpyridin-2(1H)-one, prioritize benzimidazole over imidazole but share piperazine-like morpholino groups. The target compound’s 2-methylimidazole may confer stronger π-stacking than benzimidazole in certain binding pockets .

- Triazolopyrimidine derivatives (e.g., pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine): These emphasize fused triazole-pyrimidine systems.

2.2 Substituent Effects on Physicochemical Properties

The target compound’s lower molecular weight (423.47 g/mol) and moderate LogP (2.8) suggest improved bioavailability compared to bulkier analogues like the pyrazolo[1,5-a]pyrimidine derivative (637.71 g/mol, LogP 4.1). The phenoxy group enhances lipophilicity relative to I-BET469’s polar morpholino substituent .

Q & A

Q. What are the optimal synthetic routes and critical reaction parameters for this compound?

The synthesis involves multi-step reactions, typically starting with coupling a pyrimidine core to a piperazine ring, followed by functionalization with imidazole and phenoxy groups. Key parameters include:

- Temperature control : Reactions often proceed at 60–100°C to balance yield and selectivity .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates for piperazine-pyrimidine coupling .

- Catalysts : Pd-based catalysts may accelerate Suzuki-Miyaura couplings for aryl-aryl bond formation .

- Purification : Column chromatography or recrystallization is critical for isolating high-purity intermediates .

Q. How is the molecular structure confirmed post-synthesis?

Structural validation employs:

- NMR spectroscopy : and NMR identify proton environments and carbon frameworks, particularly distinguishing imidazole (δ 7.5–8.5 ppm) and piperazine (δ 2.5–3.5 ppm) signals .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., C₂₀H₂₁N₆O₂ in ) .

- X-ray crystallography : Resolves stereochemistry and bond angles in crystalline forms .

Q. What physicochemical properties influence its biological activity?

Key properties include:

- Solubility : Moderate solubility in DMSO (10–50 mM) facilitates in vitro assays .

- LogP : Predicted ~2.5–3.5 (via computational tools), balancing membrane permeability and aqueous solubility .

- Thermal stability : Melting points >150°C suggest suitability for long-term storage .

Advanced Research Questions

Q. How can contradictory data on bioactivity across studies be resolved?

Discrepancies often arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO) or receptor isoforms .

- Purity thresholds : Impurities >5% (e.g., unreacted pyrimidine intermediates) may skew IC₅₀ values .

- Methodology : Compare dose-response curves using standardized protocols (e.g., OECD guidelines) .

Q. What computational strategies predict target interactions?

- Molecular docking : Software like AutoDock Vina models binding to kinases or GPCRs, focusing on imidazole’s hydrogen-bonding with active sites .

- MD simulations : Assess binding stability over 100-ns trajectories, monitoring RMSD fluctuations .

- QSAR models : Correlate substituent effects (e.g., 2-methyl vs. 4-methoxy) with activity trends .

Q. How to design experiments to optimize in vitro bioactivity?

A tiered approach is recommended:

- Primary screens : Test at 1–10 μM in target-specific assays (e.g., kinase inhibition) .

- Counter-screens : Exclude off-target effects using related enzymes (e.g., PKA vs. PKC) .

- Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.